molecular formula C8H8BrClO2 B6287613 2-Bromo-1-chloro-4-(methoxymethoxy)benzene CAS No. 2635937-36-7

2-Bromo-1-chloro-4-(methoxymethoxy)benzene

Cat. No.: B6287613
CAS No.: 2635937-36-7
M. Wt: 251.50 g/mol
InChI Key: RVCLNURPNSKSHM-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8BrClO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a methoxymethoxy group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-4-(methoxymethoxy)benzene typically involves the bromination and chlorination of a benzene derivative followed by the introduction of the methoxymethoxy group. One common method involves the use of 4-chlorophenol as a starting material, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The resulting 4-bromo-2-chlorophenol is then reacted with methoxymethyl chloride in the presence of a base like sodium hydroxide to introduce the methoxymethoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-4-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the methoxymethoxy group intact.

Scientific Research Applications

2-Bromo-1-chloro-4-(methoxymethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-4-(methoxymethoxy)benzene involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a substrate that undergoes transformation through the action of catalysts and reagents. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-chloro-4-(methoxymethoxy)benzene is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for specific applications where such properties are desired.

Properties

IUPAC Name

2-bromo-1-chloro-4-(methoxymethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2/c1-11-5-12-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCLNURPNSKSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.50 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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